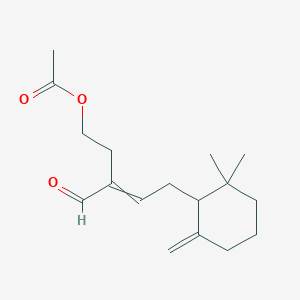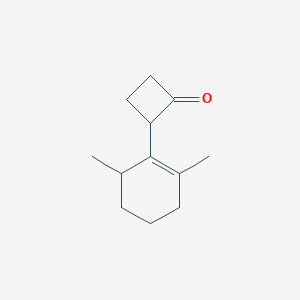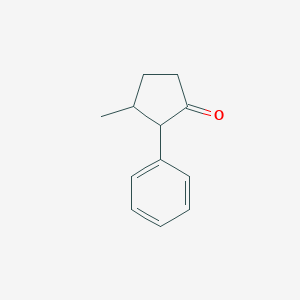![molecular formula C19H31O2P B14351440 (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane] CAS No. 93281-25-5](/img/structure/B14351440.png)
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexadecahydrospiro configuration, which includes a cyclopenta[a]phenanthrene core fused with a dioxaphospholane ring. The stereochemistry of the compound is defined by the specific arrangement of its chiral centers, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the Dioxaphospholane Ring: This step typically involves the reaction of the cyclopenta[a]phenanthrene derivative with a suitable phosphorane reagent under controlled conditions.
Stereoselective Hydrogenation: The final step involves the stereoselective hydrogenation of the intermediate to achieve the desired stereochemistry at the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure hydrogenation reactors for the stereoselective hydrogenation step and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxaphospholane ring, where nucleophiles such as amines or thiols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用机制
The mechanism of action of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane]
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] analogs
Uniqueness
The uniqueness of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] lies in its spiro structure and specific stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.
属性
CAS 编号 |
93281-25-5 |
|---|---|
分子式 |
C19H31O2P |
分子量 |
322.4 g/mol |
IUPAC 名称 |
(8'R,9'R,10'S,13'R,14'S)-13'-methylspiro[1,3,2-dioxaphospholane-4,17'-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C19H31O2P/c1-18-10-8-15-14-5-3-2-4-13(14)6-7-16(15)17(18)9-11-19(18)12-20-22-21-19/h13-17,22H,2-12H2,1H3/t13?,14-,15+,16+,17-,18+,19?,22?/m0/s1 |
InChI 键 |
DBCHZNBQNXANDP-XIJCDVEYSA-N |
手性 SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC24COPO4)CCC5[C@@H]3CCCC5 |
规范 SMILES |
CC12CCC3C4CCCCC4CCC3C1CCC25COPO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
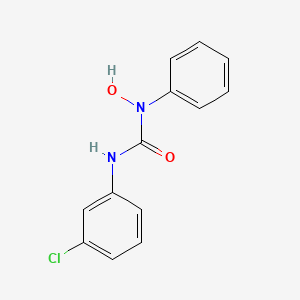
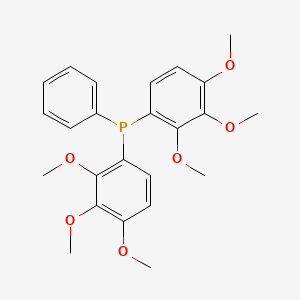
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
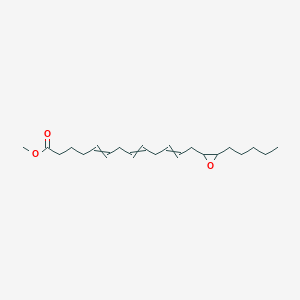
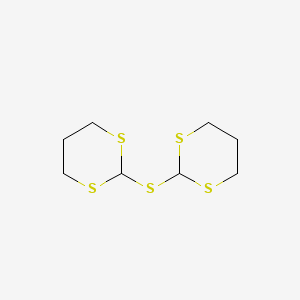
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)



